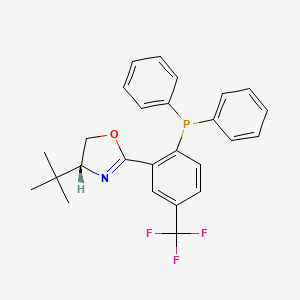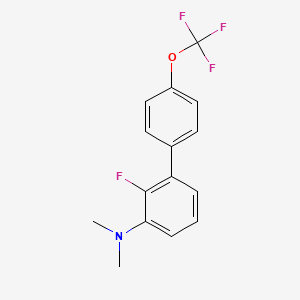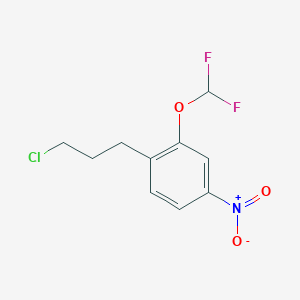
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene is an organic compound with a complex structure, characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 1-bromo-3-chloropropane with a difluoromethoxy-substituted benzene derivative under specific conditions to introduce the chloropropyl group . The nitro group is then introduced through nitration reactions using nitric acid and sulfuric acid as reagents . Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes . The difluoromethoxy group may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a nitro group, which affects its reactivity and applications.
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene:
1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different biological activities and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the chloropropyl and difluoromethoxy functional groups.
Propriétés
Formule moléculaire |
C10H10ClF2NO3 |
|---|---|
Poids moléculaire |
265.64 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-8(14(15)16)6-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
Clé InChI |
GSAFJJBSUHZBPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


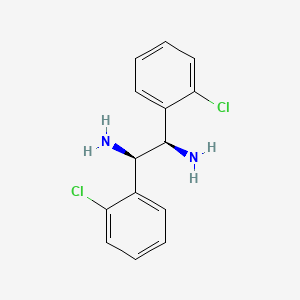
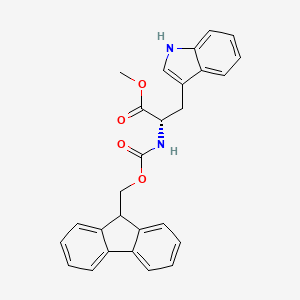
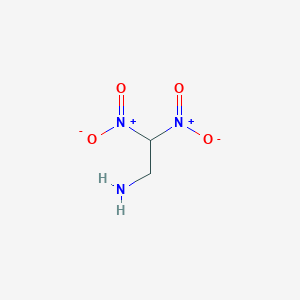
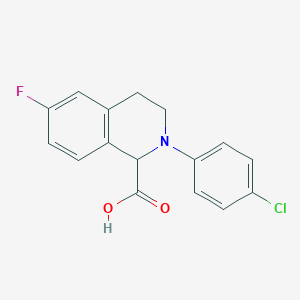
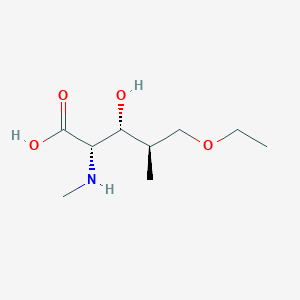
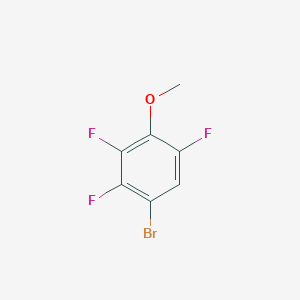
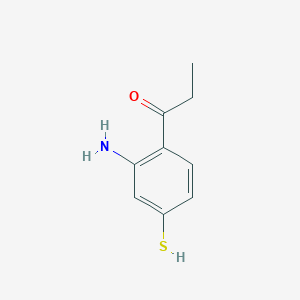

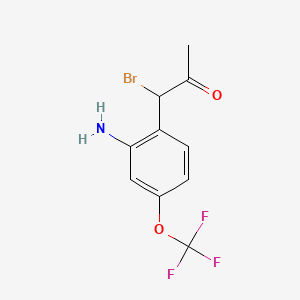
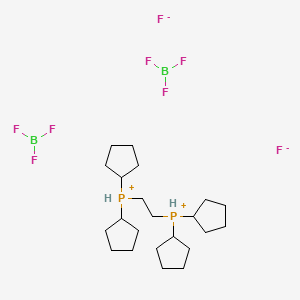
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
